1-[3-(2,6-dimethylphenoxy)propyl]piperidine
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Overview
Description
1-[3-(2,6-dimethylphenoxy)propyl]piperidine is an organic compound with the molecular formula C16H25NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2,6-dimethylphenoxy group attached to a propyl chain, which is further connected to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,6-dimethylphenoxy)propyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and 3-chloropropylamine.
Formation of 3-(2,6-dimethylphenoxy)propylamine: 2,6-dimethylphenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form 3-(2,6-dimethylphenoxy)propylamine.
Cyclization: The intermediate 3-(2,6-dimethylphenoxy)propylamine is then cyclized with piperidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,6-dimethylphenoxy)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Alkylated, acylated, or sulfonated derivatives
Scientific Research Applications
1-[3-(2,6-dimethylphenoxy)propyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitter analogs.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-dimethylphenoxy)propyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The phenoxy group and piperidine ring can facilitate binding to these targets, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine
- 1-[3-(2,4-dimethylphenoxy)propyl]piperidine
- 2,6-dimethylpiperidine
Uniqueness
1-[3-(2,6-dimethylphenoxy)propyl]piperidine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[3-(2,6-dimethylphenoxy)propyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-8-6-9-15(2)16(14)18-13-7-12-17-10-4-3-5-11-17/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZCGXLIGMETLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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